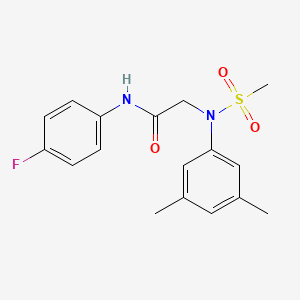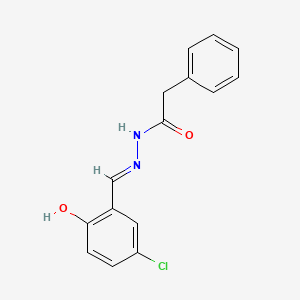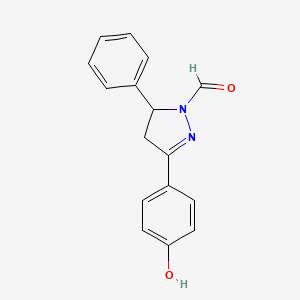
N~2~-(3,5-dimethylphenyl)-N~1~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(3,5-dimethylphenyl)-N~1~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide, also known as DFG-10, is a novel chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
N~2~-(3,5-dimethylphenyl)-N~1~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide works by inhibiting the activity of specific enzymes called kinases, which play a crucial role in various cellular processes such as cell growth, division, and survival. This compound binds to the kinase active site and prevents the transfer of phosphate groups, which are necessary for kinase activity. This results in the inhibition of cell proliferation and survival, ultimately leading to the death of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. Studies have shown that this compound inhibits the activity of specific kinases such as EGFR, HER2, and VEGFR, which are involved in cancer cell growth and survival. Additionally, this compound has been found to have anti-inflammatory effects by inhibiting the activity of NF-κB, a transcription factor that regulates the expression of various inflammatory genes. Furthermore, this compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N~2~-(3,5-dimethylphenyl)-N~1~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has several advantages for lab experiments. It is a highly potent and selective inhibitor of specific kinases, making it a valuable tool for studying kinase signaling pathways. Additionally, this compound has been found to have good bioavailability and pharmacokinetic properties, making it suitable for in vivo studies. However, this compound has some limitations as well. It is a relatively new compound, and its long-term effects and toxicity are not yet fully understood. Additionally, this compound is a highly potent inhibitor, which may lead to off-target effects and toxicity in non-cancer cells.
Direcciones Futuras
There are several future directions for N~2~-(3,5-dimethylphenyl)-N~1~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide research. One area of interest is the development of this compound analogs that have improved potency and selectivity. Additionally, further studies are needed to understand the long-term effects and toxicity of this compound. Furthermore, this compound has shown potential for the treatment of various diseases, and more research is needed to explore its therapeutic potential. Finally, this compound can be used as a tool for studying kinase signaling pathways and the development of new cancer therapies.
Métodos De Síntesis
N~2~-(3,5-dimethylphenyl)-N~1~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide is synthesized through a multi-step process that involves the reaction of 3,5-dimethylphenyl isocyanate with 4-fluoroaniline to form an intermediate, which is then reacted with N-methyl-N-(methylsulfonyl)glycine to produce this compound. The purity of the compound is confirmed through various analytical techniques such as NMR, HPLC, and mass spectrometry.
Aplicaciones Científicas De Investigación
N~2~-(3,5-dimethylphenyl)-N~1~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has shown promising results in various scientific research applications, particularly in the field of cancer research. Studies have shown that this compound inhibits the growth of cancer cells by targeting specific enzymes involved in cell proliferation and survival. Additionally, this compound has been found to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of various diseases.
Propiedades
IUPAC Name |
2-(3,5-dimethyl-N-methylsulfonylanilino)-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O3S/c1-12-8-13(2)10-16(9-12)20(24(3,22)23)11-17(21)19-15-6-4-14(18)5-7-15/h4-10H,11H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNYLYQBDMLDBFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N(CC(=O)NC2=CC=C(C=C2)F)S(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(cyclopropylmethyl)-2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-propylacetamide](/img/structure/B6052910.png)



![3,5-diethoxy-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B6052927.png)
![N-[1-(4-methoxyphenyl)propyl]-4-(4-morpholinyl)benzamide](/img/structure/B6052933.png)
![N-[({4-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}amino)carbonyl]-2-methylbenzamide](/img/structure/B6052948.png)
![6-tert-butyl-2-[4-(2-methoxyphenyl)-1-piperazinyl]-4(3H)-pyrimidinone](/img/structure/B6052951.png)
![N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B6052963.png)

![6-({2-[(5-ethyl-3-thienyl)carbonyl]hydrazino}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B6052982.png)
![2-[(4-methyl-1H-imidazol-2-yl)carbonyl]-1-[4-(methylthio)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6052994.png)
![N-(4-methoxyphenyl)-1-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-3-piperidinamine](/img/structure/B6053000.png)
![N-(3-bromophenyl)-2-{[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]thio}acetamide](/img/structure/B6053008.png)
